molecular formula C18H19N5O B2511015 1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one CAS No. 2415542-65-1

1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one

Cat. No. B2511015
CAS RN: 2415542-65-1
M. Wt: 321.384
InChI Key: WHTJQGKAGAVPAO-UHFFFAOYSA-N
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Description

“1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one” is a chemical compound with a complex structure. It is related to the class of compounds known as imidazopyridines, which are characterized by an imidazole ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of “1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one” can be elucidated based on different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

The chemical reactions involving “1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one” can be complex and varied. For instance, the alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one” include its empirical formula (Hill Notation): C20H22N4O2, CAS Number: 1203499-27-7, Molecular Weight: 350.41, and MDL number: MFCD12922824 .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

The compound 1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one has relevance in the research of dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for insulin secretion. Inhibiting DPP IV can be a therapeutic strategy for treating type 2 diabetes mellitus (T2DM). Recent patents highlight various chemical groups, including piperazines, as potential DPP IV inhibitors. This underscores the ongoing research efforts despite existing marketed compounds, driven by the quest for molecules with improved efficacy and safety profiles (Mendieta, Tarragó, & Giralt, 2011).

DNA Binding and Topoisomerase Inhibition

Compounds structurally related to 1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one have been studied for their ability to bind to the minor groove of double-stranded DNA. For example, the synthetic dye Hoechst 33258 and its analogues, which share similarity in structural motifs, demonstrate strong binding to AT-rich sequences in DNA. These interactions are exploited in various biological applications, including fluorescent DNA staining and potential uses in drug design for targeting specific DNA sequences, indicating a foundational aspect for designing novel agents with specific DNA-binding capabilities (Issar & Kakkar, 2013).

Cytochrome P450 Inhibition

Research on the inhibition of cytochrome P450 isoforms, a family of enzymes critical for drug metabolism, includes studies on compounds like 1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one. Selective inhibition of these enzymes can prevent drug-drug interactions and improve the therapeutic index of drugs metabolized by specific P450 isoforms. Studies emphasize the importance of identifying potent and selective inhibitors to understand drug metabolism pathways better and to develop safer drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Central Nervous System Applications

Functional chemical groups, including piperazine derivatives, are identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. This includes a wide array of effects ranging from antidepressant to anticonvulsant properties. The structural diversity of these compounds allows for the exploration of novel therapeutic agents targeting various CNS disorders, highlighting the significance of structural motifs found in compounds like 1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one (Saganuwan, 2017).

Future Directions

The future directions for “1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one” could involve further exploration of its potential therapeutic significance, given the promising bioactivity of imidazopyridines . More research could be conducted to understand its mechanism of action and potential applications in medicine.

properties

IUPAC Name

1-benzyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-21-17-15(8-5-9-19-17)20-18(21)23-11-10-22(16(24)13-23)12-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTJQGKAGAVPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCN(C(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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